

Cross-Resistance Between Fenpyroximate and Other Pyrazole Acaricides: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between the pyrazole acaricide **Fenpyroximate** and other members of its chemical class. The data presented is compiled from various scientific studies to aid in the understanding of resistance mechanisms and to inform the development of effective resistance management strategies.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance data from studies on **Fenpyroximate**-resistant strains of the two-spotted spider mite, Tetranychus urticae. The data includes the Lethal Concentration (LC50) values for susceptible (S) and resistant (R) strains, and the calculated Resistance Ratio (RR), which indicates the magnitude of resistance.



Acaricide	Strain	LC50 (mg/L)	Resistance Ratio (RR)	Reference
Fenpyroximate	Susceptible (S)	0.09	-	[1]
Fenpyroximate- Resistant (FR- 20)	22.68	252	[1]	
Pyridaben	Susceptible (S)	0.15	-	[1]
Fenpyroximate- Resistant (FR- 20)	2.85	19	[1]	
Tebufenpyrad	Susceptible (S)	0.12	-	[1]
Fenpyroximate- Resistant (FR- 20)	1.56	13	[1]	

Note: The FR-20 strain was a field-collected colony of T. urticae resistant to **fenpyroximate**, further selected with **fenpyroximate** for 20 generations.[1] Resistance ratios are calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Experimental Protocols

The data presented in this guide were primarily generated using the following experimental methodologies:

Leaf Dip Bioassay

The leaf dip bioassay is a standard method for determining the toxicity of acaricides to spider mites.

 Mite Rearing: Susceptible and resistant strains of Tetranychus urticae are reared on bean plants (Phaseolus vulgaris) in separate, controlled environments to prevent crosscontamination.[2]



- Preparation of Acaricide Solutions: Serial dilutions of the technical grade acaricides are
 prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure even
 spreading on the leaf surface.
- Bioassay Procedure:
 - Bean leaf discs (approximately 3-4 cm in diameter) are excised.
 - Each leaf disc is dipped into a specific acaricide dilution for a standardized time (e.g., 5 seconds).
 - The treated leaf discs are allowed to air dry.
 - Once dry, the leaf discs are placed on a water-saturated cotton pad in a petri dish.
 - A cohort of adult female mites (typically 20-30) is transferred to each treated leaf disc.
- Incubation and Mortality Assessment: The petri dishes are maintained under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod). Mortality is assessed after a specified period, usually 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Synergist Bioassay for Mechanistic Studies

To investigate the biochemical mechanisms of resistance, synergists that inhibit specific metabolic enzymes are used in conjunction with the acaricide bioassay.

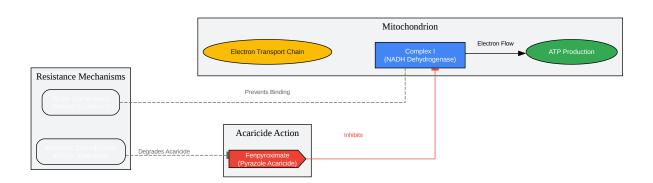
- Synergists Used:
 - Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases (mixedfunction oxidases).
 - S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.



- Diethyl maleate (DEM): A compound that depletes glutathione, used to assess the role of glutathione S-transferases (GSTs).
- Procedure: Mites are pre-treated with a sub-lethal dose of the synergist before being
 exposed to the acaricide in a standard bioassay as described above. A significant increase in
 mortality in the presence of a synergist indicates the involvement of the corresponding
 enzyme family in the resistance mechanism.

Visualizing Resistance Mechanisms and Experimental Workflow Mechanism of Action and Resistance in Pyrazole Acaricides

Fenpyroximate and other pyrazole acaricides act as Mitochondrial Electron Transport Inhibitors (METIs) at Complex I (NADH:ubiquinone oxidoreductase). Resistance can develop through two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification.



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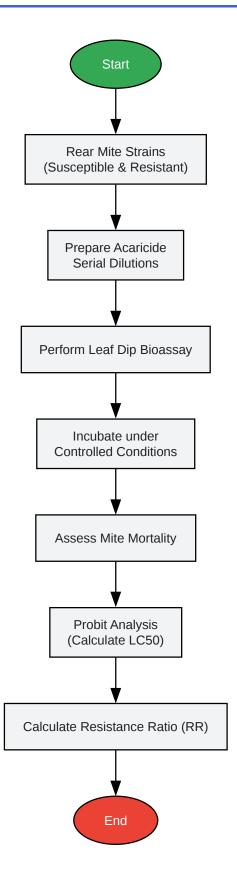


Caption: Mechanism of pyrazole acaricides and associated resistance pathways.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for a cross-resistance study.





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Caption: A typical workflow for assessing acaricide cross-resistance.



Discussion and Conclusion

The data indicates that a **Fenpyroximate**-resistant strain of T. urticae exhibits moderate cross-resistance to other pyrazole acaricides, namely Pyridaben and Tebufenpyrad.[1] While the resistance ratios for these compounds are lower than for **Fenpyroximate** itself, they are significant and suggest a common resistance mechanism.

Synergist bioassays have indicated that enhanced activity of both mixed-function oxidases (cytochrome P450s) and esterases likely contribute to **Fenpyroximate** resistance.[1] This metabolic resistance is a plausible explanation for the observed cross-resistance, as these enzymes can often detoxify multiple related compounds.

For researchers and professionals in drug development, these findings underscore the importance of considering cross-resistance when designing new acaricides and developing resistance management programs. The continuous use of acaricides with the same mode of action can select for broad-spectrum resistance mechanisms, rendering multiple compounds ineffective. Future research should focus on identifying novel target sites and developing compounds with different chemical structures to mitigate the impact of cross-resistance.

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